4-bromo-3H-furan-2-one

Description

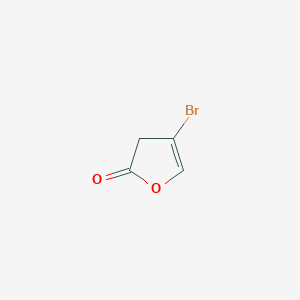

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3BrO2 |

|---|---|

Molecular Weight |

162.97 g/mol |

IUPAC Name |

4-bromo-3H-furan-2-one |

InChI |

InChI=1S/C4H3BrO2/c5-3-1-4(6)7-2-3/h2H,1H2 |

InChI Key |

UESJUFKVXAZOQY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=COC1=O)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-bromo-3H-furan-2-one, the protons in the molecule give rise to distinct signals based on their chemical environment. The electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the presence of the double bond, significantly influence the chemical shifts of the neighboring protons. oregonstate.educompoundchem.comlibretexts.org

The protons on the furanone ring are expected to appear in specific regions of the spectrum. The vinylic proton, being adjacent to the bromine atom, is anticipated to be deshielded and thus appear at a lower field. The methylene (B1212753) protons (CH₂) in the 3-position would also exhibit characteristic shifts and coupling patterns. oregonstate.educompoundchem.comlibretexts.org

A representative ¹H NMR data table for a similar furanone structure is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~4.8 | d | ~2.0 |

| H-5 | ~7.6 | t | ~2.0 |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment. libretexts.orgyoutube.com

The carbonyl carbon of the lactone is expected to resonate at a significantly downfield position, typically in the range of 160-180 ppm. The sp² hybridized carbons of the double bond will also appear in the downfield region, with the carbon atom bonded to the bromine atom showing a characteristic shift. The sp³ hybridized methylene carbon will be found further upfield. libretexts.orgyoutube.com

A table summarizing the anticipated ¹³C NMR chemical shifts is provided below.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| C-Br | ~145 |

| =CH | ~125 |

| CH₂ | ~45 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czmaricopa.edupressbooks.publibretexts.orgutdallas.edu For this compound, the IR spectrum will be dominated by characteristic absorption bands corresponding to the carbonyl group and the carbon-carbon double bond.

The most prominent feature in the IR spectrum is expected to be the strong absorption band from the C=O stretching vibration of the lactone ring, typically appearing in the region of 1750-1780 cm⁻¹. The C=C double bond stretching vibration is expected to produce a weaker absorption band around 1640-1680 cm⁻¹. Additionally, C-H stretching and bending vibrations, as well as the C-O bond stretching of the ester group, will also be present. vscht.czmaricopa.edupressbooks.publibretexts.orgutdallas.edu

A summary of the expected characteristic IR absorption bands is presented in the following table.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (lactone) | Stretch | 1750 - 1780 (strong) |

| C=C | Stretch | 1640 - 1680 (weak to medium) |

| C-O | Stretch | 1200 - 1300 (strong) |

| C-Br | Stretch | 500 - 600 (medium to strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.commsu.edu The presence of the α,β-unsaturated lactone system in this compound gives rise to characteristic electronic transitions.

The molecule is expected to exhibit a π → π* transition associated with the conjugated system, which typically occurs at a wavelength (λmax) in the range of 200-250 nm. A weaker n → π* transition, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is also expected at a longer wavelength, generally above 300 nm. masterorganicchemistry.com The position of the λmax can be influenced by the solvent and the presence of substituents. masterorganicchemistry.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₄H₃BrO₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

The presence of bromine is readily identified by the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The exact mass measurement from HRMS allows for the unambiguous determination of the molecular formula, confirming the presence and number of each element in the molecule.

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₄H₃⁷⁹BrO₂]⁺ | 161.9395 | Typically within 5 ppm |

| [C₄H₃⁸¹BrO₂]⁺ | 163.9374 | Typically within 5 ppm |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules. A typical investigation would involve the following analyses, none of which have been specifically reported for 4-bromo-3H-furan-2-one.

Molecular Structure Optimization and Conformational Analysis

This analysis would determine the most stable three-dimensional geometry of the this compound molecule. By calculating the potential energy surface, researchers can identify the global minimum energy conformation, providing optimized bond lengths, bond angles, and dihedral angles. For similar molecules, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve reliable geometric parameters.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For related compounds, the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP surface represent varying electrostatic potentials: red typically indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). Green represents regions of neutral potential.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

TD-DFT is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the maximum absorption wavelengths (λmax). These theoretical predictions are often compared with experimental spectra to validate the computational methodology and understand the nature of the electronic transitions (e.g., π → π* or n → π*).

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO response of molecules. The key parameter is the first hyperpolarizability (β₀), a measure of a molecule's ability to exhibit second-order NLO effects.

For organic molecules, a large β₀ value is often associated with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. Theoretical studies on analogous bromo-substituted aromatic and heterocyclic compounds show that the presence of the bromine atom, combined with other functional groups, can enhance NLO properties. researchgate.netnih.gov Calculations for these related structures show that their first hyperpolarizability values can be significantly higher than that of urea, a standard reference material for NLO studies. tandfonline.com For instance, studies on other bromo-substituted chromophores have reported substantial β₀ values, indicating their potential as NLO materials. nih.gov The investigation of this compound's NLO properties would similarly involve calculating its hyperpolarizability to assess its suitability for such advanced applications.

Table 1: Representative Calculated NLO Properties for Analogous Bromo-Substituted Heterocyclic Compounds

| Compound/Derivative Class | Calculation Method | First Hyperpolarizability (β₀) (esu) | NLO Potential vs. Urea |

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | B3LYP/6–311++G(d,p) | 47.074 × 10⁻³⁰ | High |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | DFT | Significant NLO results reported | High |

| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Analogues | PBE0-D3BJ/def2-TZVP | Calculated and analyzed for NLO potential | Moderate to High |

Solvent Effects on Electronic and Reactivity Behaviors

The surrounding environment, particularly the solvent, can profoundly influence a molecule's electronic properties and chemical reactivity. diva-portal.orgupertis.ac.id Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by treating the solvent as a continuous dielectric medium. These simulations can predict how properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment change in solvents of varying polarity.

Studies on related furanone derivatives demonstrate that as solvent polarity increases, the HOMO-LUMO energy gap tends to decrease, which suggests an increase in chemical reactivity and a shift in electronic absorption spectra. dntb.gov.ua The dipole moment also typically increases with solvent polarity, indicating stronger solute-solvent interactions. These theoretical investigations are vital for understanding reaction mechanisms and selecting appropriate solvents for synthesis or application.

Table 2: Predicted Influence of Solvent Polarity on Electronic Properties of a Furanone Derivative

| Solvent | Dielectric Constant (ε) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Reactivity |

| Hexane (Non-polar) | 1.88 | Highest | Lowest | Lowest |

| Dichloromethane (Polar aprotic) | 8.93 | Intermediate | Intermediate | Intermediate |

| Ethanol (B145695) (Polar protic) | 24.55 | Lower | Higher | Higher |

| Water (Polar protic) | 80.10 | Lowest | Highest | Highest |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each compound and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. analis.com.my

While specific QSAR models for this compound are not widely documented, studies on other heterocyclic compounds, such as thiazolidine-4-ones, provide insight into the types of descriptors that could be relevant. nih.gov These descriptors often relate to features like polarizability, electronegativity, surface area, and the presence of specific atoms (like halogens), which can positively or negatively correlate with a given biological activity, such as antitubercular or anticancer effects. nih.govresearchgate.net A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. mdpi.com

Table 3: Common Descriptor Classes in QSAR and Their Potential Interpretation

| Descriptor Class | Example Descriptors | Potential Interpretation in a Model |

| Electronic | Dipole moment, Electronegativity (GATSe2) | Relates to polar interactions with the biological target. |

| Steric/Topological | Molecular weight, Mean Atomic van der Waals volume (MATS2m) | Defines the size and shape requirements for binding to a receptor. |

| Thermodynamic | LogP, Polar surface area (PSA), Solvation energy (MLFER_S) | Relates to the compound's ability to cross cell membranes and its solubility. |

| Structural | Number of rotatable bonds (RBN), Number of halogen atoms (Shal) | Defines molecular flexibility and specific atomic contributions to binding. |

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand (like this compound) within the active site of a target protein. nih.gov This method is fundamental in drug design for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor interactions. Docking algorithms generate various poses of the ligand in the protein's binding pocket and score them based on a force field, resulting in a predicted binding energy (often in kcal/mol). researchgate.net

Docking studies on furan-containing compounds often reveal key interactions, such as hydrogen bonds with polar amino acid residues and hydrophobic interactions with non-polar residues, which stabilize the complex. mdpi.comresearchgate.netacgpubs.org The bromine atom on this compound could potentially participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The results guide the rational design of more potent and selective inhibitors.

Table 4: Representative Molecular Docking Results for a Furanone Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Example Kinase (e.g., EGFR) | -8.5 | Thr790, Met793 | Hydrogen Bond |

| Leu718, Val726 | Hydrophobic | ||

| Lys745 | Halogen Bond (hypothetical with Br) | ||

| Example Protease (e.g., Mpro) | -7.2 | His41, Cys145 | Hydrogen Bond, Covalent (if applicable) |

| Met165, Leu167 | Hydrophobic |

Molecular Dynamics (MD) Simulations for System Stability

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movements of atoms in the system by solving Newton's equations of motion, providing a realistic view of the complex's behavior in a simulated physiological environment. mdpi.com

The stability of the simulation is primarily evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms from their initial positions. A stable complex is characterized by a low, converging RMSD value over the simulation period (e.g., 50-100 nanoseconds), indicating that the ligand remains securely bound in the active site. mdpi.complos.org In contrast, a high or continuously increasing RMSD suggests that the complex is unstable and the ligand may be dissociating. Another parameter, the Root Mean Square Fluctuation (RMSF), helps identify which parts of the protein are flexible or rigid upon ligand binding. mdpi.com

Table 5: Interpretation of RMSD Values from a 100 ns MD Simulation

| System | Average RMSD (Å) | Fluctuation | Interpretation |

| Protein-Ligand Complex (Stable) | 1.5 - 2.5 | Low, plateaus after ~20 ns | The ligand remains stably bound in the active site. |

| Protein-Ligand Complex (Unstable) | > 4.0 | High, continuously increasing | The ligand is likely dissociating from the binding pocket. |

| Apo-Protein (Unbound) | 2.0 - 3.0 | Moderate | Provides a baseline for the protein's natural flexibility. |

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

To gain a deeper understanding of bonding and intermolecular interactions, researchers use advanced quantum chemical analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis. tandfonline.com

QTAIM, developed by Richard Bader, partitions the electron density (ρ) of a system to define atoms and the bonds between them. amercrystalassn.orgwiley-vch.de The analysis focuses on the properties at Bond Critical Points (BCPs), where the gradient of the electron density is zero. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP reveal the nature of the interaction. researchgate.net For example, a high ρ(r) and a negative ∇²ρ(r) indicate a shared-shell (covalent) interaction, while a low ρ(r) and a positive ∇²ρ(r) signify a closed-shell interaction, such as a hydrogen bond or a van der Waals contact. tandfonline.com

RDG analysis is a complementary technique used to visualize weak non-covalent interactions. It plots the reduced density gradient against the electron density, revealing surfaces between interacting atoms. researchgate.net The color of these surfaces indicates the type and strength of the interaction: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric clashes.

Table 6: Interpretation of QTAIM Parameters at Bond Critical Points (BCPs)

| Interaction Type | Electron Density ρ(r) | Laplacian ∇²ρ(r) | Total Energy Density H(r) |

| Covalent Bond | High (>0.2 a.u.) | < 0 (Negative) | < 0 (Negative) |

| Hydrogen Bond | Low (0.002 - 0.04 a.u.) | > 0 (Positive) | < 0 (Negative) |

| Halogen Bond | Low (0.005 - 0.03 a.u.) | > 0 (Positive) | Typically < 0 (Negative) |

| van der Waals | Very Low (<0.01 a.u.) | > 0 (Positive) | ~ 0 or slightly > 0 |

Compound List

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 3h Furan 2 One

Halogen Reactivity and Activation Pathways

The bromine atom at the C4 position of the furanone ring is a key site of reactivity. As part of a vinyl bromide system, the C-Br bond is susceptible to cleavage and substitution, often activated by transition metal catalysts. This reactivity is a cornerstone of its use in carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a primary pathway for activating the C-Br bond. For instance, in Suzuki-Miyaura reactions, 4-bromo-2(5H)-furanones can be coupled with arylboronic acids to form 4-aryl-2(5H)-furanones. researchgate.net This transformation proceeds via the standard catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the arylated product. A similar reactivity is observed in the Stille coupling, which utilizes organostannanes as the coupling partners.

The reactivity of the halogen is also influenced by the other substituents on the furanone ring. For example, 3,4-dihalo-2(5H)-furanones are highly reactive substrates where the halogens at both C3 and C4 can be sequentially substituted. nih.gov This highlights the labile nature of the halogen atoms in this class of compounds, making them valuable precursors for the synthesis of polysubstituted furanones. nih.gov

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving brominated 2(5H)-furanones.

| Reaction Name | Coupling Partner | Catalyst System (example) | Product Type | Ref. |

| Suzuki-Miyaura | Arylboronic acids | PdCl₂(PhCN)₂ / AsPh₃ | 4-Aryl-3-bromo-2(5H)-furanones | unipi.it |

| Suzuki-Miyaura | 4-(Methylsulfanyl)phenylboronic acid | Palladium salt / PTC | 4-Aryl-3-halo derivative | nih.gov |

| Stille | Organostannanes | PdCl₂(PhCN)₂ / AsPh₃ | 4-Stannyl-2(5H)-furanones | unipi.it |

Nucleophilic Additions and Substitutions

The electron-deficient nature of the α,β-unsaturated lactone ring in 4-bromo-3H-furan-2-one makes it susceptible to attack by nucleophiles. These reactions can occur either as a direct nucleophilic substitution at the C4 position, displacing the bromide, or as a conjugate addition to the Michael acceptor system.

Nucleophilic substitution at the C4 position is a common reaction pathway. libretexts.orgmasterorganicchemistry.comyoutube.com For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones react regioselectively with aromatic thiols in the presence of a base. The thiolate anion preferentially attacks the C4 position, displacing the halide to form 4-thiosubstituted products in good yields. nih.gov This type of reaction is a classic example of a nucleophilic vinylic substitution. The mechanism can proceed through an addition-elimination pathway, facilitated by the electron-withdrawing carbonyl group which stabilizes the intermediate carbanion.

The general mechanism for nucleophilic aromatic substitution, which shares similarities with nucleophilic vinylic substitution, involves the attack of a nucleophile on an electron-poor ring system. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the carbonyl in the furanone ring, is crucial for activating the substrate towards this type of reaction.

Hydrolysis Mechanisms

The lactone functionality in this compound is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions. This reaction leads to the opening of the furanone ring to form a corresponding γ-hydroxy-α,β-unsaturated carboxylic acid, which may exist in equilibrium with other tautomeric forms.

Under basic conditions, the hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone. This is followed by the cleavage of the endocyclic C-O bond, resulting in the formation of a carboxylate and a hydroxyl group. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid under the basic reaction conditions.

Under acidic conditions, the hydrolysis mechanism typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond and the formation of the carboxylic acid and alcohol functionalities.

While direct hydrolysis studies on this compound are not extensively detailed in the provided context, the solvolysis of related compounds provides insight. For instance, the solvolysis of 2,2-dibromo-1-methylcyclopropanecarboxylic acid in various alcohols yields 4-bromo-3-methyl-2(5H)-furanone as a major product. researchgate.net This indicates the stability of the butenolide ring under certain protic conditions and also highlights that solvent molecules can act as nucleophiles, leading to ring-opened products in other cases. researchgate.net

Cycloaddition Reactions (e.g., Michael-type Additions)

The α,β-unsaturated carbonyl moiety in this compound makes it a potential Michael acceptor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.comyoutube.comadichemistry.comyoutube.com In a Michael-type addition, a soft nucleophile, such as an enolate, an amine, or a thiol, adds to the β-carbon (C4) of the unsaturated system. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

The general mechanism of a Michael addition involves the attack of the nucleophile on the C4 position, leading to the formation of an enolate intermediate. This enolate is then protonated, either by the solvent or during workup, to yield the 1,4-adduct. The presence of the bromine atom at the C4 position can influence the reactivity of the system. It can either be displaced by the incoming nucleophile in a substitution-addition sequence or remain in the product, depending on the nature of the nucleophile and the reaction conditions.

While specific examples of this compound undergoing Michael additions are not detailed in the provided search results, the reactivity of butenolides in such transformations is well-established. For example, butenolides can serve as Michael acceptors in reactions catalyzed by various agents, including organocatalysts and metal complexes, to yield functionalized butyrolactones with high stereoselectivity. acs.org

Enolate Chemistry and Condensation Reactions (e.g., Claisen-Schmidt)

The potential for enolate formation is another important aspect of the reactivity of this compound. masterorganicchemistry.combham.ac.uk Deprotonation can occur at the α-carbon (C3) if it bears a proton, or at the γ-carbon (C5), leading to the formation of a dienolate. These enolates are potent nucleophiles and can participate in a variety of condensation reactions.

Enolates derived from lactones can react with various electrophiles, including aldehydes, ketones, and alkyl halides. mnstate.edu For example, lactone enolates have been shown to participate in conjugate additions to α,β-unsaturated compounds. nih.gov The generation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions.

The Claisen-Schmidt condensation involves the reaction of an enolizable ketone or aldehyde with a non-enolizable aromatic aldehyde in the presence of a base. While this compound is a lactone, its enolate could potentially react with an aldehyde in a similar fashion, leading to an aldol-type condensation product. The outcome of such a reaction would depend on the specific reaction conditions and the relative reactivity of the starting materials.

Direct Lithiation and Further Derivatization

Direct lithiation is a powerful method for the functionalization of heterocyclic compounds. This strategy typically involves the use of a strong organolithium base, such as n-butyllithium or t-butyllithium, to deprotonate the substrate at a specific position, generating a highly reactive organolithium intermediate. This intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups.

In the case of this compound, two main pathways for lithiation can be envisioned. The first is a halogen-metal exchange at the C4 position, where the bromine atom is swapped for a lithium atom. This would generate a vinyllithium (B1195746) species that could then be functionalized. The second pathway is direct deprotonation at one of the acidic C-H bonds on the ring, likely at the C5 position, if accessible.

Studies on related bromo-heterocycles, such as 2-bromo-1,3-thiazoles, have shown that the site of lithiation can be controlled by the choice of the organolithium reagent. growingscience.comresearchgate.net For example, LDA tends to promote deprotonation at a C-H bond, while t-butyllithium can effect both deprotonation and halogen-metal exchange. growingscience.comresearchgate.net The resulting lithiated species can then be reacted with electrophiles such as aldehydes, ketones, or carbon dioxide to introduce new substituents with high regioselectivity. growingscience.comresearchgate.net This methodology offers a versatile route to a wide range of substituted furanone derivatives.

Derivatization Strategies and Analogue Synthesis

Functionalization of the Furanone Ring and Substituents

The functionalization of the 4-bromo-3H-furan-2-one core is primarily achieved through cross-coupling reactions, which allow for the introduction of various substituents at the C4 position. The bromine atom at this position is a key functional handle for these transformations.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the Suzuki cross-coupling reaction has been successfully employed to create new carbon-carbon bonds. The reaction of 3,4-dibromo-2(5H)-furanone with alkylboronic acids, in the presence of a palladium catalyst like PdCl2(MeCN)2, triphenylarsine (B46628) (AsPh3), and silver(I) oxide (Ag2O), regioselectively yields 4-alkyl-3-bromo-2(5H)-furanones. plu.mx These resulting monobromo derivatives can then serve as precursors for further substitutions to create unsymmetrically disubstituted 3,4-dialkyl-2(5H)-furanones. plu.mx

Similarly, Pd(0)-catalyzed coupling between 4-bromo-2(5H)-furanones and arylboronic acids provides the corresponding 4-aryl-2(5H)-furanones in good yields, ranging from 61–85%. researchgate.net This strategy has been instrumental in the efficient synthesis of marine antibiotics like rubrolide C and E. researchgate.net The reactivity of the dihalo-furanone structure is notable, as the two labile halogen atoms at the C3 and C4 positions offer multiple opportunities for introducing new substituents. nih.gov

The table below summarizes key findings in the functionalization of bromo-furanones via Suzuki cross-coupling reactions.

| Reactant | Coupling Partner | Catalyst System | Product | Yield (%) |

| 3,4-dibromo-2(5H)-furanone | Alkylboronic acids | PdCl2(MeCN)2 / AsPh3 / Ag2O | 4-alkyl-3-bromo-2(5H)-furanone | Satisfactory |

| 4-bromo-2(5H)-furanones | Arylboronic acids | Pd(0) catalyst | 4-aryl-2(5H)-furanones | 61-85 |

| 3,4-dibromo-5-O-tert-butyldimethylsilyl-2(5H)-furanone | 2-(penten-1-yl)benzo[d] researchgate.netnih.govorganic-chemistry.orgdioxaborole | Palladium catalyst / Potassium acetate | Product of C4 alkylation | 72 |

This table presents data synthesized from research findings on the derivatization of brominated furanones. plu.mxresearchgate.netnih.gov

Heterocyclic Ring Fusion Reactions

The furanone ring is a valuable precursor for the synthesis of fused heterocyclic systems. Through ring transformation reactions, the core structure can be rearranged and incorporated into larger, more complex molecules. For example, furanone derivatives can be converted into oxazinone and pyrimidinone heterocycles. researchgate.net

One notable pathway involves the reaction of furanone derivatives with nitrogen nucleophiles. The reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyridazinone structures. nih.gov These can be further modified; for instance, reaction with phosphorus pentasulphide affords a pyridazinethione derivative, which can then be reacted with chloroacetic acid in the presence of p-chlorobenzaldehyde to yield a fused 5H-pyridazino[3,4-b] researchgate.netresearchgate.netthiazin-6(7H)-one system. nih.gov Further reactions of pyridazine (B1198779) intermediates with reagents like acetic anhydride (B1165640) or carbon disulphide can lead to the formation of fused pyridazinotriazine derivatives. nih.govresearchgate.net

Stereoselective Synthesis of Furanone Derivatives

Achieving stereocontrol in the synthesis of furanone derivatives is crucial for developing compounds with specific biological activities. Methodologies have been developed for the stereoselective synthesis of furanone derivatives, particularly focusing on the control of substituent geometry.

A notable example is the highly stereocontrolled preparation of (Z)-γ-alkylidenebutenolides. researchgate.net This is achieved by employing a steric directing group strategy during the vinylogous aldol (B89426) condensation of butenolides with aldehydes. researchgate.net While this example focuses on the stereochemistry of an exocyclic double bond rather than a chiral center within the ring, it highlights the potential for directing stereochemical outcomes in the synthesis of complex furanone derivatives. The development of methods for the derivatization of adducts to improve ionization and enhance assay sensitivity also points towards the sophisticated chemical manipulations being applied to furan-related structures. nih.gov

Formation of Lactams and Pyridazine Derivatives

The furanone core can be transformed into other important heterocyclic structures, such as lactams and pyridazines, through ring-opening and subsequent recyclization reactions.

The conversion of 2(5H)-furanones into pyridazin-3(2H)-ones is a well-established ring transformation. This reaction is typically achieved by treating the furanone with hydrazine or its derivatives. nih.gov For example, reacting 3,4-dihalo-5-hydroxy-2(5H)-furanone with hydrazine in an aqueous acidic solution at elevated temperatures yields the corresponding 4,5-dihalogeno-3(2H)-pyridazinone in satisfactory yields (35–90%). nih.gov Similarly, refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol (B145695) is a key step in the synthesis of various pyridazine derivatives. nih.govresearchgate.net

The synthesis of lactams from furanone precursors is also a recognized synthetic strategy. For instance, studies on the synthesis of substituted β-lactams have explored various precursors and reaction pathways, indicating the broad interest in transformations leading to these structures. documentsdelivered.com The conversion typically involves reaction with an amine, leading to the incorporation of a nitrogen atom into the heterocyclic ring.

The table below outlines the transformation of furanone derivatives into pyridazinones.

| Furanone Precursor | Reagent | Product | Yield (%) |

| 3,4-dihalo-5-hydroxy-2(5H)-furanone | Hydrazine / aqueous acid | 4,5-dihalogeno-3(2H)-pyridazinone | 35-90 |

| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine hydrate / ethanol | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Not specified |

This table summarizes reaction outcomes for the conversion of furanones to pyridazinones. nih.govnih.gov

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Organic Molecules

The structural framework of 4-bromo-3H-furan-2-one makes it an attractive starting material for the synthesis of more intricate organic molecules. The bromine atom at the 4-position can be readily displaced or participate in various coupling reactions, while the lactone ring itself can undergo a variety of transformations.

One notable application is in the construction of hybrid molecular structures through condensation reactions. For instance, 5-aryl-substituted furan-2(3H)-ones, which can be derived from this compound, undergo Knoevenagel condensation with 4-oxo-4H-chromene-3-carbaldehyde. This reaction, conducted in glacial acetic acid, yields complex hybrid molecules such as (E)-3-((5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene)methyl)-4H-chromen-4-one. nih.govnih.gov Such hybrid structures are of significant interest in medicinal chemistry due to the potential for combined biological activities from the constituent pharmacophores. nih.gov

The carbon-bromine bond in this compound is also amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. While dehalogenation can sometimes be a competing reaction in Suzuki couplings of brominated heterocycles, these reactions are widely used to install aryl or vinyl substituents. scribd.com Similarly, the Heck reaction provides a method for the arylation or vinylation of the furanone core. nih.govorganic-chemistry.orgnih.govmasterorganicchemistry.com These coupling strategies open up avenues to a vast array of substituted furanones, which can then be further elaborated into more complex structures.

Furthermore, halogenated furanones are key precursors in vinylogous aldol (B89426) condensations, a crucial step in the synthesis of certain classes of natural products. researchgate.net This reactivity underscores the utility of this compound as a foundational element for building molecular complexity.

Table 1: Synthetic Reactions Utilizing this compound Derivatives

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | 4-oxo-4H-chromene-3-carbaldehyde, glacial acetic acid | Hybrid furanone-chromenone structures | nih.govnih.gov |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 4-Aryl-3H-furan-2-ones | scribd.comudel.edu |

| Heck Coupling | Alkenes, Pd catalyst, base | 4-Vinyl-3H-furan-2-ones | nih.govorganic-chemistry.org |

| Vinylogous Aldol Condensation | Aldehydes | Substituted butenolides | researchgate.net |

Precursors for Natural Product Synthesis

The butenolide, or 2(5H)-furanone, ring system is a recurring motif in a multitude of natural products exhibiting a wide spectrum of biological activities. researchgate.netunipi.it Consequently, this compound and its derivatives are valuable intermediates in the total synthesis of these complex molecules.

A prominent example is the synthesis of the rubrolide family of marine natural products. nih.govresearchgate.net Rubrolides are a class of butyrolactones isolated from tunicates and have demonstrated antibacterial, antiviral, and photosynthesis-inhibiting activities. researchgate.netnih.gov The synthesis of various rubrolides, such as rubrolides B, I, K, and O, has been accomplished starting from 3,4-dichloro-2(5H)-furanone. researchgate.net The synthetic strategy often involves a site-selective Suzuki cross-coupling to introduce an aryl group, followed by a vinylogous aldol condensation and, in some cases, a late-stage bromination. researchgate.net The use of a di-halogenated furanone highlights the synthetic utility of such precursors, and it is conceivable that this compound could be employed in similar synthetic routes to access specific members of the rubrolide family or their analogues.

The general strategy for constructing natural and unnatural dialkylmaleic anhydrides can also involve intermediates derived from brominated furanones. nih.gov The versatility of the butenolide scaffold, which can be accessed from precursors like this compound, makes it a cornerstone in the assembly of diverse natural product architectures. researchgate.net

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The furanone nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects. nih.govscribd.com The introduction of a bromine atom, as in this compound, provides a handle for further chemical modification, allowing for the generation of libraries of compounds for drug discovery.

A significant area of research has been the development of brominated furanones as quorum sensing inhibitors . Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. unipi.it Natural brominated furanones, originally isolated from the marine red alga Delisea pulchra, have been shown to interfere with bacterial signaling systems, thereby inhibiting biofilm formation and enhancing the clearance of pathogenic bacteria. researchgate.netunipi.it This has spurred the synthesis of numerous analogues of these natural products, with the aim of developing new anti-infective agents that are less susceptible to the development of resistance compared to traditional antibiotics. unipi.itnih.gov

The synthesis of hybrid molecules containing the furanone moiety is another strategy for developing pharmacologically active compounds. As mentioned previously, the condensation of a 5-(4-bromophenyl)furan-2(3H)-one derivative with a chromenone scaffold resulted in a hybrid molecule with potential antibacterial activity. nih.govnih.gov This approach of combining two or more pharmacophoric fragments into a single molecule is a modern trend in medicinal chemistry aimed at creating multifunctional drugs with improved efficacy and selectivity. nih.gov

Furthermore, the rubrolide natural products, which can be synthesized from halogenated furanones, have shown promising antiviral and antibiofilm activities, making their core structure a relevant scaffold for further therapeutic development. researchgate.net

Table 2: Pharmacological Relevance of Scaffolds Derived from Brominated Furanones

| Scaffold/Compound Class | Biological Activity | Therapeutic Potential | References |

|---|---|---|---|

| Natural Brominated Furanones | Quorum Sensing Inhibition, Antibiofilm | Anti-infective agents | researchgate.netunipi.it |

| Furanone-Chromenone Hybrids | Antibacterial | Treatment of bacterial infections | nih.govnih.gov |

| Rubrolides | Antiviral, Antibiofilm | Antiviral and anti-infective therapies | researchgate.net |

Mechanistic Aspects of Biological Activity and Structure Activity Relationships

Antimicrobial Activity Mechanisms

Brominated furanones exhibit their antimicrobial effects not by killing bacteria, but by interfering with their communication and community behaviors. This anti-virulence strategy is considered a promising alternative to traditional antibiotics as it may impose less selective pressure for the development of resistance.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system controls various processes, including virulence factor production and biofilm formation. Brominated furanones are potent inhibitors of QS.

In V. harveyi, the disruption is achieved by decreasing the DNA-binding ability of the master QS regulator protein, LuxR, thereby preventing it from activating the genes responsible for virulence and other coordinated behaviors. scispace.com Similarly, in Pseudomonas aeruginosa, a notorious opportunistic pathogen, brominated furanones interfere with QS systems that rely on acyl-homoserine lactones (AHLs). oup.com Molecular docking analyses suggest that these furanones can bind to the active site of the QS regulator LasR, competing with the natural signaling molecules and preventing its activation. nih.gov This interference effectively silences the communication pathways that regulate the expression of numerous virulence factors. oup.comnih.gov

Modulation of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment makes bacteria highly resistant to antibiotics and host immune responses. Brominated furanones are effective inhibitors of biofilm formation across various bacterial species.

Studies have demonstrated this activity in both Gram-negative and Gram-positive bacteria.

Escherichia coli : At a concentration of 60 µg/ml, a furanone derivative reduced biofilm thickness by 55%, decreased the number of water channels within the biofilm, and lowered the percentage of live cells by 87%. nih.gov

Bacillus subtilis : A similar compound inhibited biofilm formation by decreasing thickness by 25% and reducing the percentage of live cells by 63% at a concentration of 40 µg/ml. nih.gov

Pseudomonas aeruginosa : Furanones have been shown to reduce biofilm formation and swarming motility, which are critical for the establishment of persistent infections. nih.gov

The mechanism of biofilm inhibition is closely linked to the disruption of quorum sensing, as QS pathways often control the genes responsible for biofilm development. researchgate.net Additionally, some furanones have been observed to interfere with bacterial motility, such as swarming, which is a key step in the initial stages of biofilm formation. nih.govnih.gov

Efficacy Against Drug-Resistant Bacterial Strains

The rise of multidrug-resistant (MDR) bacteria is a critical global health challenge. Because brominated furanones target virulence rather than bacterial growth, they represent an attractive strategy for combating these resilient pathogens. nih.govnih.gov

Research has shown that the furanone derivative C-30, when used in combination with the antibiotic colistin, can restore the antibiotic's effectiveness against colistin-resistant Gram-negative bacteria, including P. aeruginosa, E. coli, and Klebsiella pneumoniae. nih.gov This synergistic effect is attributed to the furanone's ability to increase the permeability of the bacterial membrane, allowing the antibiotic to enter and kill the cell. nih.gov This combination not only demonstrates potent antibacterial activity but is also effective at eradicating established biofilms of these resistant strains. nih.gov

However, bacteria can develop resistance to these anti-virulence compounds. In P. aeruginosa, resistance to furanone C-30 has been linked to the overexpression of efflux pumps, which actively transport the compound out of the bacterial cell. oup.com Despite this, the potential to rejuvenate existing antibiotics and combat MDR strains remains a significant area of research. nih.gov

Antifungal Activity Mechanisms

The activity of furanone derivatives extends to eukaryotic pathogens like fungi. While the precise mechanisms are still under investigation, research points to several potential modes of action. Furanones have been identified as having antifungal properties, particularly against opportunistic pathogens such as Candida albicans. nih.govnih.gov

One key finding is the ability of 2(5H)-furanone derivatives to act synergistically with conventional antifungal drugs. For example, non-toxic concentrations of certain furanones can significantly enhance the efficacy of agents like fluconazole (B54011) and terbinafine (B446) against resistant strains of C. albicans. nih.govresearchgate.net One study found that a furanone derivative could reduce the minimum inhibitory concentration (MIC) of these antifungals by four-fold in a fluconazole-resistant isolate. nih.govresearchgate.net This suggests that furanones may disrupt fungal resistance mechanisms, potentially by altering cell membrane permeability or inhibiting efflux pumps, similar to their effects on bacteria.

Furthermore, these compounds have been shown to inhibit the formation of fungal biofilms, which are a major factor in the persistence of Candida infections. nih.gov The ability of some furanone derivatives to penetrate C. albicans biofilms has been confirmed using microscopy, indicating they can reach their targets even within these protected structures. researchgate.net

Anticancer and Cytotoxic Mechanisms

In addition to their antimicrobial properties, brominated furanones and their derivatives have been explored for their potential as anticancer agents. Their cytotoxic effects appear to be mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis is a natural and controlled process of cell death that is essential for eliminating damaged or cancerous cells. Many chemotherapeutic agents work by triggering this process. Studies on derivatives of 3,4-dibromo-5-hydroxy-furan-2-one have shown that they possess antiproliferative activity against various cancer cell lines, particularly those of colorectal cancer. researchgate.netnih.govmdpi.com

A detailed investigation into the mechanism revealed that these compounds can induce apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netnih.gov This activation is linked to the down-regulation of survivin, an anti-apoptotic protein that is often overexpressed in cancer cells, allowing them to evade cell death. researchgate.netnih.govmdpi.com

The induction of apoptosis is often linked to the cell cycle. Some brominated compounds have been shown to cause cell cycle arrest at the G2/M phase, which is the checkpoint before mitosis. nih.gov This arrest prevents cancer cells from dividing and proliferating. The halt in the cell cycle can be a precursor to apoptosis, providing the cell with time to initiate the programmed cell death pathway in response to the chemical stress induced by the compound. frontiersin.orgmdpi.com Theoretical studies also suggest that certain furanone derivatives could act as inhibitors of Eag-1 potassium channels, which are implicated in cancer cell growth, further highlighting their potential as anticancer agents. ccij-online.org

Table of Effects of Brominated Furanone C-30 in Combination with Colistin

| Bacterial Strain | Effect of Combination | Mechanism |

|---|---|---|

| Colistin-Resistant P. aeruginosa | Synergistic antibacterial and antibiofilm activity | Increased membrane permeability |

| Colistin-Resistant E. coli | Significant increase in colistin's antibacterial activity | Increased membrane permeability |

| Colistin-Resistant K. pneumoniae | Restoration of susceptibility to colistin | Increased membrane permeability |

Data sourced from studies on the synergistic effects of furanone C-30 and colistin. nih.gov

Table of Biofilm Inhibition by a Brominated Furanone Derivative

| Organism | Concentration | Effect on Biofilm |

|---|---|---|

| Escherichia coli | 60 µg/ml | 55% decrease in thickness; 87% decrease in live cells |

| Bacillus subtilis | 40 µg/ml | 25% decrease in thickness; 63% decrease in live cells |

Data sourced from studies on the modulation of biofilm formation. nih.govnih.gov

Inhibition of DNA Synthesis

While direct inhibition of the enzymatic machinery of DNA replication by 4-bromo-3H-furan-2-one is not extensively detailed, related halogenated furanones are known to interfere with processes essential for DNA-related functions. For instance, these compounds can disrupt bacterial quorum sensing by decreasing the DNA-binding activity of master regulator proteins like LuxR. ucc.ie This mode of action suggests an indirect influence on DNA-regulated processes such as gene expression, rather than a direct inhibition of DNA polymerase or other replication enzymes. The mechanism often involves the furanone moiety acting as a potent Michael acceptor, enabling covalent modification of target proteins. ucc.ie Studies on other classes of compounds, like nitroheterocycles, have shown that inhibition of DNA synthesis can be a primary mechanism of cytotoxicity, often preceding other measurable effects on the cell. nih.gov For these compounds, the inhibition of the initiation of DNA replicons is a key event. nih.gov

Protein Tyrosine Kinase Inhibition

Protein tyrosine kinases (PTKs) are crucial regulators of cellular signal transduction pathways, and their dysregulation is implicated in various diseases. nih.govfrontiersin.org Furanone derivatives have been investigated as PTK inhibitors. nih.gov The structure-activity relationship (SAR) studies reveal that the substitution pattern on the furanone and associated phenyl rings is critical for inhibitory potency.

Key SAR findings for furan-2-yl(phenyl)methanone derivatives include:

Hydroxyl Groups: The number and position of hydroxyl groups on the phenyl ring significantly influence PTK inhibitory activity. Derivatives with two hydroxyl groups at appropriate positions tend to show strong to moderate activity. nih.gov

Halogen Atoms: The presence of one or more halogen atoms, such as bromine, on the phenyl ring generally increases activity. nih.gov

Furan (B31954) Ring Substitution: The introduction of a bromine atom at the C-5 position of the furan ring can enhance inhibitory activity. However, the introduction of a second bromine atom at the C-4 position can lead to a complete loss of activity, highlighting a very specific structural requirement for effective inhibition. nih.gov

| Structural Feature | Impact on PTK Inhibition |

|---|---|

| Two hydroxyl groups on phenyl ring | Favorable for strong to moderate activity |

| Three hydroxyl groups on phenyl ring | Lower activity compared to two hydroxyl groups |

| Halogen (e.g., Bromine) on phenyl ring | Increases activity |

| Bromine at C-5 of furan ring | Increases activity |

| Bromine at C-4 of furan ring (in addition to C-5) | Abolishes activity |

For example, certain furan-2-yl(phenyl)methanone derivatives have exhibited more potent PTK inhibitory activity (IC50 values ranging from 2.72 to 6.42 μM) than the reference compound genistein (B1671435) (IC50 13.65 μM). nih.gov The inhibitory mechanism is often competitive with respect to ATP, as seen with related flavonoid inhibitors. nih.gov

Interactions with Specific Cellular Pathways

This compound and its analogues interact with several specific cellular pathways, primarily demonstrating utility in antimicrobial and antimalarial contexts.

Quorum Sensing Pathway (Bacteria): Halogenated furanones are well-documented inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates gene expression in response to population density. ucc.ie They are believed to act as Michael acceptors that bind to key proteins in the QS cascade, such as LuxS, thereby blocking the production of autoinducer signals. ucc.ie This interference with QS can inhibit biofilm formation and reduce bacterial virulence. ucc.ie The bromine atom at the 4-position of the furanone ring has been identified as a critical feature for potent biofilm inhibition. ucc.ie

Heme Detoxification Pathway (Malaria Parasite): In the context of malaria, caused by Plasmodium falciparum, furanone derivatives may interfere with the parasite's heme detoxification pathway. nih.gov During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by converting it into an inert crystalline form called hemozoin (β-hematin). nih.gov Certain benzofuranone derivatives have been shown to inhibit β-hematin formation, a mechanism of action shared with established antimalarial drugs like chloroquine. nih.gov This suggests that furanone-based compounds could exert their antimalarial effect by preventing heme detoxification, leading to parasite death.

Antiviral Activity Mechanisms

Enzymatic Interactions and Specific Inhibition Profiles

The biological activity of this compound is often mediated by its interaction with and inhibition of specific enzymes that are vital for the survival and replication of pathogens.

Inhibition of Viral Enzymes (e.g., HIV Reverse Transcriptase)

Reverse transcriptase (RT) is an essential enzyme for the replication of retroviruses like HIV. mdpi.comwikipedia.org It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. wikipedia.org Reverse transcriptase inhibitors (RTIs) are a cornerstone of antiretroviral therapy. wikipedia.orgnih.gov They generally work through two main mechanisms:

Nucleoside/Nucleotide RTIs (NRTIs): These are structural analogues of natural nucleosides/nucleotides. After being phosphorylated by host cell kinases, they are incorporated into the growing viral DNA chain. They lack a 3'-hydroxyl group, which prevents the addition of the next nucleotide, thus terminating DNA chain elongation. nih.gov

Non-Nucleoside RTIs (NNRTIs): These inhibitors bind to an allosteric site on the RT enzyme, away from the active site. This binding induces a conformational change in the enzyme that reduces its catalytic activity. mdpi.com

While a broad range of heterocyclic compounds have been investigated as RTIs, specific studies detailing the direct inhibition of HIV reverse transcriptase by this compound are not prominent. However, the known reactivity of the furanone scaffold suggests potential for interaction with enzymatic targets, though this specific application requires further investigation.

Phosphoethanolamine Methyltransferase (PfPMT) Inhibition

In the malaria parasite Plasmodium falciparum, the enzyme phosphoethanolamine methyltransferase (PfPMT) is a critical component of a pathway for synthesizing phosphatidylcholine, a major membrane phospholipid. nih.govnih.gov This pathway is absent in humans, making PfPMT an attractive target for selective antimalarial drugs. nih.govsigmaaldrich.com PfPMT catalyzes the three-step methylation of phosphoethanolamine to produce phosphocholine. nih.gov Genetic studies have confirmed that PfPMT is essential for the parasite's development, replication, and survival within human red blood cells. nih.gov

The demonstrated antimalarial activity of halogenated compounds nih.govmalariaworld.org suggests that inhibition of essential parasite-specific enzymes like PfPMT could be a plausible mechanism of action. Known inhibitors of PfPMT, such as amodiaquine, act as allosteric, non-competitive inhibitors. nih.gov The identification of inhibitors for this enzyme provides a basis for developing novel antimalarial agents, and the furanone scaffold represents a potential starting point for designing such inhibitors.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Properties

The biological activities of furanone derivatives, including this compound, are significantly influenced by their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted, particularly in the context of their ability to inhibit quorum sensing in bacteria. These studies have elucidated the key structural features that govern the potency and selectivity of these compounds.

A critical determinant of the biological activity of these furanones is the presence and nature of halogen substituents on the furanone ring. The bromine atom at the 4-position of the ring has been identified as a crucial element for potent activity in several contexts, including biofilm inhibition. mdpi.com For instance, in studies on the inhibition of S. typhimurium biofilm formation, a bromine atom at the 4-position was found to be critical for inhibitory activity. mdpi.com

The substituents at other positions of the furanone ring also play a significant role in modulating biological activity. For example, the length of an alkyl chain at the C-3 position can influence the inhibitory potency. In a series of 4-bromo-3-alkyl-furan-2-ones, variations in the alkyl chain length led to differences in their quorum-sensing inhibitory effects. researchgate.net Generally, an optimal chain length is required for maximal activity, with both shorter and longer chains leading to decreased potency.

Furthermore, modifications to the exocyclic methylene (B1212753) group at the C-5 position have been shown to have a profound impact on activity. The presence and nature of halogen atoms on this exocyclic group are important. For example, some studies have indicated that monobrominated methylene groups, in conjunction with a bromine at the 4-position, are a common feature of active compounds. researchgate.net

The following table summarizes the structure-activity relationships of a series of furanone analogs, highlighting the impact of different substituents on their quorum sensing inhibitory activity.

| Compound | R1 | R2 | R3 (Alkyl Chain) | Biological Activity (e.g., IC50) | Reference |

| Analog 1 | Br | H | Propyl | Moderate | researchgate.net |

| Analog 2 | Br | H | Butyl | Moderate | researchgate.net |

| Analog 3 | Br | H | Hexyl | High | researchgate.net |

| Analog 4 | H | Br | - | Inactive | mdpi.com |

| Analog 5 | Br | - | - | Active | mdpi.com |

Q & A

Basic: What synthetic routes are commonly employed for 4-bromo-3H-furan-2-one, and how are reaction conditions optimized?

Answer:

this compound is typically synthesized via bromination of 3H-furan-2-one using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or tetrahydrofuran), temperature (0–25°C), and stoichiometry to minimize side reactions such as over-bromination. Reaction progress is monitored via TLC or HPLC, and purification is achieved through recrystallization or column chromatography .

Advanced: How can structural discrepancies between spectroscopic data (NMR/IR) and X-ray crystallography results be resolved for this compound derivatives?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. To resolve these:

- Validate crystallographic data using software like SHELXL for refinement .

- Compare experimental NMR chemical shifts with DFT-calculated values to identify dominant tautomers.

- Use variable-temperature NMR to probe conformational flexibility .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : H and C NMR identify bromine-induced deshielding effects (e.g., C-3 and C-4 shifts).

- IR : Confirms lactone carbonyl stretching (~1750 cm) and C-Br vibrations (~600 cm).

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks and isotopic patterns (Br: ~1:1 M+ and M+2) .

Advanced: What mechanistic insights explain the bromine substituent’s role in nucleophilic substitution reactions of this compound?

Answer:

The electron-withdrawing bromine enhances electrophilicity at C-4, facilitating nucleophilic attack (e.g., by amines or thiols). Density functional theory (DFT) studies reveal transition states where bromine stabilizes negative charge buildup. Kinetic experiments (e.g., monitoring reaction rates under varying pH) further elucidate solvent and base effects on substitution pathways .

Basic: How are common synthetic impurities in this compound identified and mitigated?

Answer:

Impurities like dibrominated byproducts or hydrolyzed lactones are detected via:

- HPLC-PDA : Quantifies impurities >0.1%.

- NMR : Identifies regioisomeric byproducts.

Mitigation involves optimizing bromine stoichiometry, using anhydrous conditions to prevent hydrolysis, and low-temperature reactions .

Advanced: What computational approaches predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Screens derivatives against target enzymes (e.g., tyrosyl-tRNA synthetase) to assess binding affinity .

- QSAR Models : Correlate electronic descriptors (Hammett σ) with antibacterial IC values.

- MD Simulations : Evaluate stability of ligand-protein complexes over nanosecond timescales .

Basic: What storage conditions preserve the stability of this compound?

Answer:

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Avoid moisture (use desiccants) to minimize lactone ring hydrolysis. Purity should be verified via melting point analysis or NMR before reuse .

Advanced: How are contradictions in reported biological activities of this compound derivatives addressed?

Answer:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., S. aureus ATCC 25923) and MIC protocols.

- Control Experiments : Rule out solvent (DMSO) cytotoxicity via viability assays.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.